molecular formula C14H14F3NO3 B14577524 2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 61643-55-8

2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B14577524
CAS No.: 61643-55-8
M. Wt: 301.26 g/mol
InChI Key: ULQOWBBYXNZBNH-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxymethylidene group, a trifluoromethyl-substituted phenyl ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-3-21-8-12(9(2)19)13(20)18-11-6-4-5-10(7-11)14(15,16)17/h4-8H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQOWBBYXNZBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80815578
Record name 2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80815578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61643-55-8
Record name 2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80815578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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